molecular formula C13H16BrNOS B2354380 2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one CAS No. 1097794-82-5

2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one

Cat. No.: B2354380
CAS No.: 1097794-82-5
M. Wt: 314.24
InChI Key: QWKQHBLNOOMJQY-UHFFFAOYSA-N
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Description

2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Novel Synthesis Methods : Researchers have developed novel synthesis methods for benzothiazin-4-yl derivatives. For instance, the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines has been studied, offering a method to prepare 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives (Nazarenko et al., 2008).

  • Antimicrobial Activity : The antimicrobial properties of various derivatives have been a significant focus of research. For example, novel synthesis and antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles have been explored, demonstrating the potential for these compounds in antimicrobial applications (Bhagat et al., 2012).

  • Bromination and Nitration : The bromination and nitration of benzothiazine derivatives are crucial for functionalizing these molecules for further chemical transformations. Studies have described conditions for bromination and nitration at specific positions on the benzothiazine ring, offering pathways for the generation of various derivatives (Hanson et al., 2003).

  • Biological Activities : The compound's derivatives have shown potential in various biological activities. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives demonstrated significant immunosuppressive and immunostimulatory effects, along with cytotoxicity against certain carcinoma and leukemia cells, highlighting their potential in medicinal chemistry (Abdel‐Aziz et al., 2011).

Properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1,4-benzothiazin-4-yl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNOS/c1-9(2)12(14)13(16)15-7-8-17-11-6-4-3-5-10(11)15/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKQHBLNOOMJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCSC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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